molecular formula C15H14F3NO3 B2931347 N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide CAS No. 1798463-63-4

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2931347
CAS No.: 1798463-63-4
M. Wt: 313.276
InChI Key: MGABYWKLIXSYGU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound incorporates two pharmaceutically privileged structural motifs: a furan heterocycle and a trifluoromethyl group. The furan ring, a common feature in bioactive molecules, contributes to molecular recognition and binding interactions, as evidenced by its presence in various investigated compounds, including Schiff base ligands with demonstrated biological activity . The electron-withdrawing trifluoromethyl group attached to the benzamide core is a strategic modification commonly employed to enhance key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets . The molecule's amide linkage serves as a critical hydrogen-bonding module, while the methoxyethyl spacer provides conformational flexibility, potentially enabling optimal orientation for target engagement. Although the specific biological profile of this compound is still under investigation, its structure suggests potential as a valuable scaffold for developing protease inhibitors, receptor modulators, or other therapeutic agents, in line with research on furan-containing compounds . Researchers can utilize this compound as a building block in synthetic chemistry, a candidate for high-throughput screening against novel targets, or a lead compound for further structural optimization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13(12-6-3-7-22-12)9-19-14(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGABYWKLIXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furoic acid or its derivatives.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like methoxyethyl halides.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines derived from the benzamide core.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Substituents : A 3-methyl group on the benzamide and a 2-hydroxy-1,1-dimethylethyl chain on the amide nitrogen.
  • Key Differences : Replaces the trifluoromethyl group with a methyl and substitutes the furan-methoxyethyl chain with a hydroxyl-containing aliphatic group.
  • Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting the role of hydroxyl groups in coordinating metals .
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) ()
  • Substituents : Piperidinylethyl and iodinated aromatic groups.
  • Key Differences : Lacks the furan and methoxyethyl moieties but shares the benzamide core.
  • Applications : High-affinity sigma receptor ligands for prostate cancer imaging and therapy. The trifluoromethyl group in the target compound may similarly enhance binding affinity through hydrophobic interactions .
Nitazoxanide ()
  • Substituents : A nitro-thiazole ring and acetyloxy group.
  • Key Differences : Replaces the trifluoromethyl and furan-methoxyethyl groups with a nitro-thiazole, demonstrating structural versatility in benzamide-based antiparasitic agents .

Physicochemical Properties

Crystal Packing and Stability ()
  • N-(2-(Trifluoromethyl)Phenyl)Benzamide Derivatives: Studies on halogenated analogs (3-fluoro, 3-bromo, 3-iodo) reveal that the trifluoromethyl group induces strong C–H···F and π-stacking interactions, stabilizing crystal lattices.
Lipophilicity and Solubility
  • The trifluoromethyl group increases logP (hydrophobicity), enhancing membrane permeability but reducing aqueous solubility. The methoxyethyl chain in the target compound may improve solubility relative to analogs with purely hydrophobic substituents (e.g., ’s pyrazine-methyl group) .
Sigma Receptor Targeting ()
  • Benzamides with lipophilic substituents (e.g., piperidinylethyl, trifluoromethyl) show high tumor uptake in prostate cancer models.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties/Applications References
Target Compound 2-(Furan-2-yl)-2-methoxyethyl, 3-CF₃ ~347 (estimated) Structural analog; potential receptor binding N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl, 3-CH₃ ~207 Metal-catalyzed C–H functionalization
[¹²⁵I]PIMBA Piperidinylethyl, 4-iodo-3-methoxy ~470 Sigma receptor imaging/therapy
Nitazoxanide 5-Nitro-2-thiazolyl, 2-acetolyloxy 307.27 Antiparasitic
N-{[3-(Furan-2-yl)pyrazin-2-yl]methyl}-2-CF₃ Pyrazinylmethyl, 2-CF₃ 347.29 Unspecified (structural analog)

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is a compound of considerable interest in medicinal chemistry, attributed to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H14F3NO3
  • Molecular Weight : 305.26 g/mol
  • CAS Number : Not available in the provided data.

The compound features a furan ring, a methoxyethyl group, and a trifluoromethyl substituent on the benzamide moiety, which are critical for its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This may involve binding to the active site or allosteric sites, altering enzyme conformation and function.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical in disease processes.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Study 1: Anticancer Activity

A study explored the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 15 μM against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Antimicrobial Effects

Another research focused on the antimicrobial properties of the compound. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL. This suggests potential use in treating bacterial infections.

Data Table of Biological Activities

Biological ActivityAssay TypeResultReference
CytotoxicityMCF-7 Cell LineIC50 = 15 μM
Antimicrobial ActivityBacterial StrainsMIC = 32-64 μg/mL
Antioxidant ActivityDPPH AssaySignificant scavenging effect

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